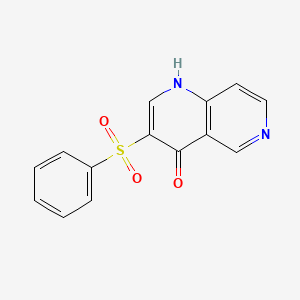

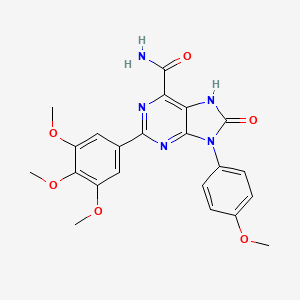

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several research studies have explored the synthesis of related sulfonylurea analogues. For instance, Bano et al. synthesized a new class of benzimidazole-derived sulfonylureas as potent antagonists of P2Y receptors, specifically targeting P2Y1 receptors . These compounds were evaluated for their efficacy and selectivity using calcium mobilization assays.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Dearomatizing Cyclization in Organic Synthesis

The phenylsulfonyl group has been shown to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings, leading to the synthesis of complex organic structures. This method was employed in the synthesis of a close structural analogue of podophyllotoxin, demonstrating its potential in the synthesis of bioactive molecules (Clayden, Kenworthy, & Helliwell, 2003).

Chemical Property Analysis through Theoretical Studies

Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using a combination of experimental techniques and theoretical calculations. These studies provided insights into the molecular and chemical properties, including electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors (Gültekin et al., 2020).

Regioselectivity in SNH Reactions

Research on 3-nitro-1,5-naphthyridines demonstrated that these compounds react with the carbanion of chloromethyl phenyl sulfone to yield hydrogen-substitution products, showcasing a regioselective reaction pathway. This finding contributes to the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals (Grzegożek & Szpakiewicz, 2004).

Chemoselective Synthesis of Heterocycles

The chemoselective synthesis of thieno[3,2-c][1,8]-naphthyridin-4(5H)-ones from specific precursors via tandem cyclization showcases the utility of phenylsulfonyl derivatives in constructing heterocyclic compounds with potential pharmaceutical applications (Majumdar & Rafique-ul-Islam, 2007).

Anticancer Activity of Phenylsulfonyl Derivatives

Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed significant cytotoxic activity against various cancer cell lines, highlighting the potential of phenylsulfonyl derivatives in developing new anticancer agents (Ravichandiran et al., 2019).

Water Oxidation Catalysts

A study on Ru complexes involving a phenylsulfonyl derivative as a ligand showed these complexes' capability in water oxidation, indicating their potential application in catalytic water splitting for hydrogen production (Zong & Thummel, 2005).

Mécanisme D'action

Target of Action

It’s known that sulfonamide-based compounds, like hms3435g19, often exhibit strong antimicrobial actions . They are thought to be suitable pharmacophore equivalents for substituting active sites in drug design .

Mode of Action

Sulfonamide-based compounds generally undergo substitution, primarily at the c-3 position, and have hydrophilic properties similar to the sulfonyl group . This suggests that HMS3435G19 might interact with its targets through a similar mechanism.

Biochemical Pathways

Sulfonamide-based compounds are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests that HMS3435G19 might affect multiple biochemical pathways related to these actions.

Pharmacokinetics

The physical and chemical properties of the compound, such as its melting point and solubility, can influence its bioavailability .

Result of Action

Given the broad range of pharmacological actions exhibited by sulfonamide-based compounds , it’s likely that HMS3435G19 has diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1H-1,6-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-14-11-8-15-7-6-12(11)16-9-13(14)20(18,19)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVIMHQUMPDHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2762342.png)

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2762343.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)

![1-Ethyl-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2762348.png)

![S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2762351.png)

![5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2762352.png)

![3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde](/img/structure/B2762358.png)

![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)